Cas no 1020719-94-1 ((Rac)-Tenofovir-d6)

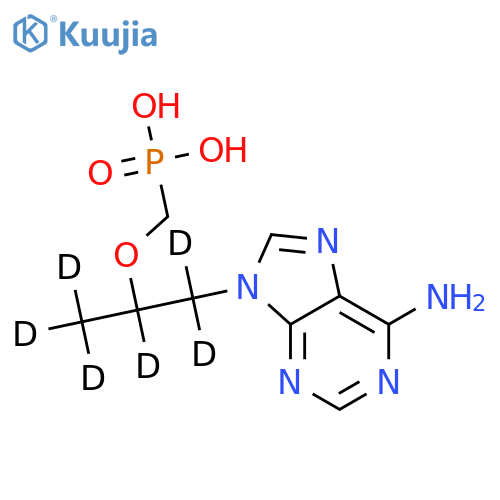

(Rac)-Tenofovir-d6 structure

商品名:(Rac)-Tenofovir-d6

(Rac)-Tenofovir-d6 化学的及び物理的性質

名前と識別子

-

- rac Tenofovir-d6

- [1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid

- PMPA-d6

- rac-GS-1278-d6

- rac-Tenefovir-d6

- SGOIRFVFHAKUTI-CUYPRXAISA-N

- 9-(2-PhosphonoMethoxypropyl)adenine-d6

- 2(6-AMino-9H-purin-9-yl)-1-Methylethoxy]Methyl]-d6-phosphonic Acid

- P-[[1-[(6-Amino-9H-purin-9-yl)methyl-d2]ethoxy-1,2,2,2-d4]methyl]phosphonic acid

- (Rac)-Tenofovir-d6

- ({[1-(6-Amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonic acid

- Tenofovir-d6

- ({[1-(6-amino-9H-purin-9-yl)(1,1,2,3,3,3-?H?)propan-2-yl]oxy}methyl)phosphonic acid

- G13394

- DTXSID20662200

- 1020719-94-1

- rac-Tenofovir-D6

- HY-113904S

- CS-0063300

- 1ST179306D6

-

- インチ: InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/i1D3,2D2,6D

- InChIKey: SGOIRFVFHAKUTI-CUYPRXAISA-N

- ほほえんだ: [2H]C([2H])([2H])C([2H])(C([2H])([2H])n1cnc2c1ncnc2N)OCP(=O)(O)O

計算された属性

- せいみつぶんしりょう: 287.07800

- どういたいしつりょう: 293.11600142g/mol

- 同位体原子数: 6

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 136Ų

- 疎水性パラメータ計算基準値(XlogP): -1.6

じっけんとくせい

- 密度みつど: 1.8±0.0 g/cm3

- ゆうかいてん: 258-260°C

- ふってん: 616.1±0.0 °C at 760 mmHg

- フラッシュポイント: 326.4±0.0 °C

- ようかいど: DMSO (Slightly, Heated)

- PSA: 146.19000

- LogP: 0.53000

- じょうきあつ: 0.0±0.0 mmHg at 25°C

(Rac)-Tenofovir-d6 セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:-20°C Freezer

(Rac)-Tenofovir-d6 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0063300-10mg |

(Rac)-Tenofovir-d6 |

1020719-94-1 | 10mg |

$1950.0 | 2022-04-28 | ||

| eNovation Chemicals LLC | Y1246181-1mg |

rac Tenofovir-d6 |

1020719-94-1 | 95% | 1mg |

$470 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1246181-5mg |

rac Tenofovir-d6 |

1020719-94-1 | 95% | 5mg |

$1240 | 2024-06-07 | |

| A2B Chem LLC | AE14523-1mg |

rac Tenofovir-d6 |

1020719-94-1 | ≥99% deuterated forms (d1-d6) | 1mg |

$351.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1246181-5mg |

rac Tenofovir-d6 |

1020719-94-1 | 95% | 5mg |

$1240 | 2025-02-25 | |

| MedChemExpress | HY-113904S-1mg |

(Rac)-Tenofovir-d |

1020719-94-1 | 98.98% | 1mg |

¥2900 | 2024-04-21 | |

| TRC | T018502-10mg |

rac Tenofovir-d6 |

1020719-94-1 | 10mg |

$ 2337.00 | 2023-09-06 | ||

| ChemScence | CS-0063300-5mg |

(Rac)-Tenofovir-d6 |

1020719-94-1 | 5mg |

$1080.0 | 2022-04-28 | ||

| TRC | T018502-1mg |

rac Tenofovir-d6 |

1020719-94-1 | 1mg |

$ 299.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-220205-1 mg |

Tenofovir-d6, |

1020719-94-1 | 1mg |

¥3,610.00 | 2023-07-10 |

(Rac)-Tenofovir-d6 関連文献

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

1020719-94-1 ((Rac)-Tenofovir-d6) 関連製品

- 107021-12-5(rac Tenofovir)

- 147127-20-6(Tenofovir)

- 106941-25-7(Adefovir)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1020719-94-1)(Rac)-Tenofovir-d6

清らかである:99%

はかる:1mg

価格 ($):364.0